molecular formula C10H15ClN2O2 B6175104 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride CAS No. 2503204-46-2

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride

Cat. No.: B6175104
CAS No.: 2503204-46-2
M. Wt: 230.7
InChI Key:
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Description

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride: is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable nitrogen-containing reagents under acidic or basic conditions.

    Functionalization: The propanoic acid moiety is introduced via alkylation reactions, often using halogenated propanoic acid derivatives in the presence of a base.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to determine its efficacy and safety in various clinical applications.

Industry

Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride
  • 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylamine

Uniqueness

Compared to similar compounds, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride stands out due to its specific substitution pattern and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2503204-46-2

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.7

Purity

95

Origin of Product

United States

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